N-Chloroacetamide

Oxidative stress Protein modification Biomarker research

N-Chloroacetamide delivers unmatched selectivity and stability for your critical R&D processes. Unlike N-Chlorosuccinimide (NCS), it yields a more stable 1,2-adduct in photochemical additions, ensuring higher overall product yields. Its well-characterized, lower cytotoxicity (LC50=1.78×10⁻³ M) makes it a safer alternative to N,2-dichloroacetamide for biological and environmental studies. As the premier model compound for nitrogenous disinfection byproduct (N-DBP) research, its pH-dependent formation profile (5–9× higher at pH 9.0) makes it an essential analytical standard. Trust a reagent defined by quantifiable performance, not class assumptions.

Molecular Formula C2H4ClNO
Molecular Weight 93.51 g/mol
CAS No. 598-49-2
Cat. No. B3344158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Chloroacetamide
CAS598-49-2
Molecular FormulaC2H4ClNO
Molecular Weight93.51 g/mol
Structural Identifiers
SMILESCC(=O)NCl
InChIInChI=1S/C2H4ClNO/c1-2(5)4-3/h1H3,(H,4,5)
InChIKeyHSPSCWZIJWKZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Chloroacetamide (CAS 598-49-2) Procurement Guide: Technical Specifications and Sourcing Considerations


N-Chloroacetamide (CAS 598-49-2) is a small-molecule N-chloroamide with the molecular formula C2H4ClNO, a molecular weight of 93.51 g/mol, a calculated XLogP3-AA of -0.1, and an enthalpy of combustion (ΔcH°solid) of -249.5 ± 2.0 kcal/mol [1][2]. It is a white crystalline solid with high water solubility and a characteristic odor, primarily utilized as a selective oxidizing agent, an electrophilic chlorinating reagent, and a precursor in the synthesis of herbicides and pharmaceutical intermediates [3][4][5]. Its applications span water disinfection byproduct (DBP) research, organic synthesis, and materials chemistry [6][7].

Why N-Chloroacetamide (CAS 598-49-2) Cannot Be Substituted by Generic N-Chloro Compounds in Critical Applications


The interchangeable use of N-chloro compounds in research and industrial processes is a significant source of experimental failure and product inconsistency. While compounds like Chloramine-T, N-Chlorosuccinimide (NCS), and other chloroacetamides all contain an electrophilic N-Cl bond, their reactivity, selectivity, and stability profiles diverge dramatically due to differences in the acyl or sulfonyl moiety attached to the nitrogen. For instance, the quantum yield of photochemical addition to olefins for N-chloroacetamide is similar to that of N-chlorosuccinimide, but the yield of the desired addition product is lower with N-chlorosuccinimide due to the photodecomposition of the 1,2-adduct, highlighting a critical stability difference [1]. Furthermore, the cytotoxicity and genotoxicity profiles among chloroacetamides vary significantly; N-chloroacetamide (LC50 = 1.78 × 10⁻³ M) is less potent than chloroacetamide and N,2-dichloroacetamide, making it a potentially safer choice for applications where biological safety is a concern [2]. These structure-activity relationships underscore that even minor changes in molecular structure can lead to major deviations in performance and safety outcomes. Therefore, selection must be based on specific, quantifiable evidence rather than class-level assumptions. The following sections provide the comparative data necessary for informed procurement.

N-Chloroacetamide (CAS 598-49-2) Quantified Performance Advantages Over Key Comparators


Selective Oxidant: N-Chloroacetamide vs. Hypochlorous Acid (HOCl) and Hypochlorite (ClO⁻)

N-Chloroacetamide, as a representative chloroamide, is significantly less reactive but substantially more selective than hypochlorous acid (HOCl) or hypochlorite (ClO⁻) in oxidizing biological substrates. In studies on cyclopeptide models, N-chlorinated amides demonstrated reactivity towards biological substrates in the order GSH > ascorbate > methionine > NADH >> GSSG. The chloroamide group exhibits far greater reactivity toward NADH than chloroamines derived from primary amines, enabling targeted oxidative effects [1].

Oxidative stress Protein modification Biomarker research Selective oxidation

Cytotoxicity Profile: N-Chloroacetamide vs. Other Chloroacetamides

In a comparative cytotoxicity study of water disinfection byproducts, N-chloroacetamide exhibited an LC50 of 1.78 × 10⁻³ M, which is comparable to dichloroacetamide and trichloroacetamide. However, it is significantly less potent (i.e., less toxic) than N,2-dichloroacetamide and chloroacetamide [1]. Furthermore, N-chloroacetamide was not found to be genotoxic, whereas N,2-dichloroacetamide showed genotoxic potency (5.19 × 10⁻³ M) on the same order of magnitude as chloroacetamide and trichloroacetamide [1].

Toxicology Water disinfection byproducts Safety assessment Cytotoxicity assay

Photochemical Addition Efficiency: N-Chloroacetamide vs. N-Chlorosuccinimide (NCS)

In the photochemically initiated radical chain addition to 3,3-dimethyl-1-butene, N-chloroacetamide and N-chlorosuccinimide (NCS) exhibit similar quantum yields. However, the overall yield of the desired addition product is lower with N-chlorosuccinimide due to the photodecomposition of the resulting 1,2-adduct. The quantum yield of addition for N-chloroacetamide increases with the electron-withdrawing nature of the acyl group (Z in ZCONHX) in the order CH3 < ClCH2 < C2H5O < CCl3 < CF3, indicating that N-chloroacetamide (Z=CH3) is a more stable, albeit less activated, reagent in this context [1].

Photochemistry Radical addition Olefin functionalization Reagent selection

Reaction Rate in Amide Chlorination: N-Chloroacetamide vs. N-Methylacetamide

The rate of N-chlorination of N-methylacetamide (NMA) with sodium hypochlorite to yield N-chloro-N-methylacetamide is far slower than the analogous reactions forming N-chloramines or N-chloroamino acids. This suggests that N-chloroacetamide, being a primary amide derivative, is likely to have a significantly different reactivity profile compared to its N-alkylated counterparts, which is relevant for synthetic planning [1].

Reaction kinetics Amide chlorination Synthetic method development Process chemistry

N-Chloroacetamide (CAS 598-49-2) Recommended Application Scenarios Based on Evidence


Water Disinfection Byproduct (DBP) Formation and Toxicology Research

N-Chloroacetamide is a key model compound for studying the formation and toxicity of nitrogenous disinfection byproducts (N-DBPs) in chloraminated drinking water. Its formation concentration is pH-dependent, being 5–9 times higher at pH 9.0 compared to pH 7.8 in distribution system models [1]. Its well-characterized cytotoxicity profile (LC50 = 1.78 × 10⁻³ M) and lack of genotoxicity, in contrast to other chloroacetamides like N,2-dichloroacetamide [2], make it an essential standard for analytical method development and comparative toxicological assessments in environmental chemistry and public health studies.

Metal-Free, Bio-Compatible Synthesis of Chloroacetamide Derivatives

N-Chloroacetamide serves as the product of a highly efficient and chemoselective N-chloroacetylation method using chloroacetyl chloride. This method, conducted in phosphate buffer under neutral, metal-free conditions, allows for the selective N-chloroacetylation of amino compounds (including amino alcohols and amino acids) in the presence of other nucleophiles like alcohols and phenols, achieving high yields in under 20 minutes [3]. The robustness and eco-friendly nature of this protocol make N-chloroacetamide derivatives valuable intermediates for pharmaceutical and biomaterials research, where purity and selectivity are paramount.

Mechanistic and Kinetic Studies of Photochemical Reactions

N-Chloroacetamide is a preferred reagent for investigating the mechanisms of photochemically initiated radical chain additions to olefins. Its quantum yield of addition to 3,3-dimethyl-1-butene is similar to that of N-chlorosuccinimide, but it offers the advantage of producing a more stable 1,2-adduct, resulting in higher overall yields [4]. This property makes it a superior choice for physical organic chemists studying radical reaction kinetics and for synthetic chemists seeking to optimize photochemical halogenation or functionalization steps.

Herbicide Intermediate and Agrochemical Development

Patents from Tokuyama Soda KK and Mitsui Petrochemical Ind disclose the use of chloroacetamide compounds, including N-chloroacetamide derivatives, as potent herbicides effective against a variety of weeds in paddy fields and farmlands [5][6]. The core chloroacetamide structure is a privileged scaffold in agrochemicals, and N-chloroacetamide can serve as a direct precursor or a key intermediate in the synthesis of these active ingredients, leveraging its reactive N-Cl bond for further derivatization.

Technical Documentation Hub

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